molecular formula C25H23N3O2S B12132482 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B12132482
M. Wt: 429.5 g/mol
InChI Key: ROAAYCRUVBXQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is a quinazolinone derivative characterized by a fused bicyclic quinazolinone core, a phenyl substituent at position 3, and a sulfanyl-linked acetamide group with N-phenyl and N-isopropyl substitutions. Its structural complexity allows for diverse interactions with biological targets, such as enzymes and receptors, making it a focus of medicinal chemistry research.

Properties

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C25H23N3O2S/c1-18(2)27(19-11-5-3-6-12-19)23(29)17-31-25-26-22-16-10-9-15-21(22)24(30)28(25)20-13-7-4-8-14-20/h3-16,18H,17H2,1-2H3

InChI Key

ROAAYCRUVBXQCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The quinazolinone moiety is known to interact with various biological pathways, potentially leading to the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Key Substituents Molecular Weight Biological Activity Unique Features
Target Compound : 2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide - 3-Phenyl
- N-Phenyl-N-isopropyl acetamide
447.5 g/mol (hypothetical) Anticancer (predicted), enzyme inhibition Bulky isopropyl group enhances lipophilicity; dual phenyl groups may improve target binding .
Analog 1 : 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide - 4-Chlorophenyl
- N-4-Fluorophenyl acetamide
453.9 g/mol Anticancer (IC₅₀ = 12 µM), antimicrobial Halogen substituents (Cl, F) enhance electron-withdrawing effects, improving metabolic stability and target affinity.
Analog 2 : 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide - 4-Methoxyphenyl
- N-2-Methylphenyl acetamide
459.5 g/mol Anti-inflammatory (COX-2 inhibition) Methoxy group increases solubility; methylphenyl enhances hydrophobic interactions.
Analog 3 : 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide - 4-Ethoxyphenyl
- N-Isopropylphenyl acetamide
487.6 g/mol Antiviral (HCV protease inhibition) Ethoxy group extends half-life; isopropylphenyl improves membrane permeability.
Analog 4 : 2-{[4-(4-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide - 4-Chlorophenyl
- 3,5-Dimethoxyphenyl
474.3 g/mol Antifungal, kinase inhibition Pyrazine core alters electron distribution; dimethoxy groups enhance solubility.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • Halogenated Phenyl Groups (e.g., 4-Cl, 4-F): Enhance cytotoxicity and target binding via electron-withdrawing effects, as seen in Analog 1 .
  • Alkoxy Groups (e.g., 4-OCH₃, 4-OCH₂CH₃): Improve solubility and metabolic stability, critical for oral bioavailability (Analog 2, 3) .
  • Bulkier Groups (e.g., N-isopropyl): Increase lipophilicity, aiding blood-brain barrier penetration (Target Compound, Analog 3) .

Structural Flexibility vs. Rigidity: The quinazolinone core provides rigidity for strong enzyme interactions, while the sulfanyl-acetamide linker allows conformational flexibility, optimizing binding to diverse targets .

Biological Selectivity: Analog 4’s pyrazine core shifts activity toward fungal targets, unlike the quinazolinone-based compounds, which favor anticancer applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.